4-(4-Chloro-3,5-dimethylphenoxy)aniline physical properties
4-(4-Chloro-3,5-dimethylphenoxy)aniline physical properties
An In-Depth Technical Guide to the Physical Properties of 4-(4-Chloro-3,5-dimethylphenoxy)aniline
This document serves as a comprehensive technical guide on the physical properties of 4-(4-chloro-3,5-dimethylphenoxy)aniline. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's fundamental characteristics. The guide emphasizes not only the known physical data but also the experimental methodologies and scientific rationale crucial for its application in a laboratory and developmental setting.
Introduction and Molecular Identity
4-(4-Chloro-3,5-dimethylphenoxy)aniline is a diaryl ether derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, which combines a chlorinated, dimethylated phenol with an aniline moiety, imparts specific chemical characteristics that influence its reactivity, stability, and potential biological interactions. A thorough characterization of its physical properties is the cornerstone of its effective use, ensuring reproducibility in experimental design and safety in handling.
Molecular Structure:
Caption: Molecular structure of 4-(4-Chloro-3,5-dimethylphenoxy)aniline.
Summary of Core Physical Properties
Quantitative physical data is essential for a multitude of applications, from calculating molar concentrations for reactions to ensuring safe storage conditions. The following table summarizes the available and verified physical properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 150418-62-5 | [2] |
| Molecular Formula | C₁₄H₁₄ClNO | [2][3][4] |
| Molecular Weight | 247.72 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder (typical) | |
| Melting Point | No data available | [5] |
| Boiling Point | No data available | [5] |
| Solubility | No data available | [5] |
| Hazard Identification | Irritant | [2] |
Note: The physical appearance is a typical description for purified small organic molecules of this class, as specific vendor data is not publicly available.
Experimental Protocols for Property Determination
The absence of publicly available data for properties such as melting point and solubility necessitates a discussion of the standard, validated methodologies a researcher would employ to determine them. This approach ensures scientific integrity and provides a practical framework for in-house characterization.
Melting Point Determination: A Critical Purity Indicator
The melting point is a robust and fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small quantity of the dry 4-(4-chloro-3,5-dimethylphenoxy)aniline is finely ground to a powder. This powder is then carefully packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.
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Instrumentation: The packed capillary is placed into a calibrated melting point apparatus. Modern apparatuses use a heated block with controlled temperature ramping and digital temperature readouts.
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Heating and Observation: The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the ramp rate is slowed to 1-2 °C per minute.
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Data Recording: Two temperatures are recorded: T1 (onset), the temperature at which the first liquid droplet is observed, and T2 (clear point), the temperature at which the entire sample has melted into a transparent liquid. The melting point is reported as the range T1-T2.
Trustworthiness through Self-Validation: This protocol is inherently self-validating. A broad melting range (>2 °C) immediately signals the presence of impurities or residual solvent, prompting further purification steps like recrystallization. This direct correlation between the experimental result and sample purity is a cornerstone of chemical analysis.
Caption: Standard workflow for melting point determination and purity assessment.
Solubility Profiling: The Foundation for Formulation and Reaction Chemistry
Solubility dictates the choice of solvents for synthesis, purification, analysis (e.g., HPLC), and formulation. A systematic qualitative assessment is the first step in building a comprehensive solubility profile.
Protocol: Qualitative Solubility Assessment
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Solvent Selection: A panel of solvents representing a range of polarities is selected. A standard panel includes:
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Polar Protic: Water, Methanol, Ethanol
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Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)
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Non-Polar: Dichloromethane, Toluene, Hexanes
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Procedure: To 1 mL of each solvent in a separate, labeled test tube, add approximately 10 mg of 4-(4-chloro-3,5-dimethylphenoxy)aniline.
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Observation at Room Temperature: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds. Observe and record the results as:
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Freely Soluble: Forms a clear, homogenous solution.
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Sparingly Soluble: A significant portion of the solid dissolves, but some remains.
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Insoluble: No visible dissolution of the solid.
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Observation with Heating: For samples that are sparingly soluble or insoluble at room temperature, gently warm the test tube in a water bath to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.
Expertise-Driven Rationale: The molecular structure guides the initial solvent selection. The presence of the aniline NH₂ group and the ether oxygen suggests potential solubility in polar solvents capable of hydrogen bonding. However, the bulky, chlorinated aromatic rings contribute significant non-polar character, suggesting solubility in organic solvents like dichloromethane or toluene. This structured experimental approach prevents random testing and efficiently maps the compound's solubility behavior.
Conclusion
While a complete, publicly documented profile of all physical properties for 4-(4-chloro-3,5-dimethylphenoxy)aniline is not currently available, this guide provides the essential known data and, more importantly, the authoritative experimental frameworks for determining the missing values. For professionals in research and drug development, understanding how to generate and interpret this data is as critical as the data itself. The methodologies outlined for melting point and solubility are robust, self-validating, and represent the standard for good laboratory practice, ensuring that any scientist can confidently characterize this compound for its intended application.
References
- Benchchem. (n.d.). 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline.
- Matrix Scientific. (n.d.). 4-(4-Chloro-3,5-dimethylphenoxy)aniline.
- Santa Cruz Biotechnology. (n.d.). 4-(4-Chloro-3,5-dimethylphenoxy)aniline.
- Sinfoo Biotech. (n.d.). 4-(4-chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride.
- Ataman Kimya. (n.d.). 4-CHLOROANILINE.
- Echemi. (n.d.). 4-(4-CHLORO-3,5-DIMETHYLPHENOXY)ANILINE Safety Data Sheets.
- Echemi. (n.d.). 3-chloro-4-(3,4-dimethylphenoxy)aniline.
